molecular formula C9H14N2O2S B2779312 4-[1-(Methylamino)ethyl]benzenesulfonamide CAS No. 851879-15-7

4-[1-(Methylamino)ethyl]benzenesulfonamide

Cat. No. B2779312
CAS RN: 851879-15-7
M. Wt: 214.28
InChI Key: DYXBDKAGCQTXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[1-(Methylamino)ethyl]benzenesulfonamide” is a chemical compound with the molecular formula C9H14N2O2S . It has a molecular weight of 214.28 Da .


Molecular Structure Analysis

The molecular structure of “4-[1-(Methylamino)ethyl]benzenesulfonamide” is defined by its molecular formula, C9H14N2O2S . For a more detailed structural analysis, you may need to refer to specific spectroscopic data or crystallographic studies.


Physical And Chemical Properties Analysis

“4-[1-(Methylamino)ethyl]benzenesulfonamide” is a solid at room temperature . It has a melting point of 145° C . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Gastroprotective Properties of Ebrotidine

Ebrotidine is a compound with a structure somewhat related to the chemical class of sulfonamides, showing significant gastroprotective properties. It combines the properties of an H2-receptor antagonist with cytoprotective agent capabilities. The drug enhances mucus gel protective qualities and accelerates ulcer healing by promoting mucosal repair and maintaining mucosal integrity, which may have implications for the treatment of ulcer disease (Slomiany et al., 1997).

Ethylene-Action Inhibition by 1-Methylcyclopropene

Research on 1-methylcyclopropene (1-MCP), a compound affecting ethylene perception, has significantly advanced our understanding of ethylene's role in the ripening and senescence of fruits and vegetables. This compound, widely adopted in the apple industry, showcases the potential for similar compounds to improve the postharvest quality of various agricultural products. The technology's adoption for other products remains limited, indicating an area for further exploration and application (Watkins, 2006).

Antimicrobial Applications of Monoterpenes

The monoterpene p-Cymene shows a range of biological activities including antimicrobial effects. This compound, found in over 100 plant species, underscores the potential for naturally occurring compounds in addressing communicable diseases and the development of new antimicrobial agents. Further studies are recommended to explore the beneficial effects of p-Cymene in healthcare and biomedical applications (Marchese et al., 2017).

Environmental Impact of Sunscreen Ingredients

The environmental effects of commonly used sunscreen ingredients, such as oxybenzone, have raised concerns. These compounds have been detected in various water sources worldwide and are not easily removed by common wastewater treatment techniques. The presence of such compounds in aquatic environments and their potential harm to coral reefs and the food chain highlight the need for further research into alternative UV filters that are less detrimental to the environment (Schneider & Lim, 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

Future Directions

The future directions of “4-[1-(Methylamino)ethyl]benzenesulfonamide” research and application are not specified in the available resources. It’s worth noting that the compound’s properties make it potentially useful in various fields, including proteomics research .

properties

IUPAC Name

4-[1-(methylamino)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-7(11-2)8-3-5-9(6-4-8)14(10,12)13/h3-7,11H,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXBDKAGCQTXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(Methylamino)ethyl]benzenesulfonamide

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